2-Methylthiane-4-carbonitrile
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Overview
Description
2-Methylthiane-4-carbonitrile is a chemical compound with the molecular formula C6H9NS It is a derivative of thiane, a six-membered heterocyclic compound containing sulfur The presence of a nitrile group (-CN) at the fourth position and a methyl group (-CH3) at the second position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiane-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylthiane with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the nitrile group.
Another method involves the cyclization of 2-methyl-4-mercaptobutyronitrile in the presence of a base. This reaction forms the thiane ring with the nitrile group at the fourth position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methylthiane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
2-Methylthiane-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylthiane-4-carbonitrile depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the nitrile group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the sulfur atom in the thiane ring is the primary site of oxidation, leading to the formation of sulfoxides or sulfones.
Comparison with Similar Compounds
Similar Compounds
Thiane: The parent compound without the nitrile and methyl groups.
2-Methylthiane: Lacks the nitrile group.
4-Thianecarbonitrile: Lacks the methyl group.
Uniqueness
2-Methylthiane-4-carbonitrile is unique due to the presence of both the nitrile and methyl groups, which confer distinct reactivity and properties. This combination makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
2-methylthiane-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVECDTNEYUDPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCS1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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